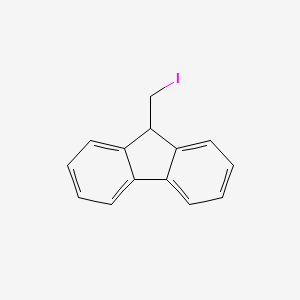

9-(iodomethyl)-9H-fluorene

Vue d'ensemble

Description

9-(iodomethyl)-9H-fluorene is an organic compound that features a fluorene backbone with an iodomethyl substituent at the 9-position

Méthodes De Préparation

The synthesis of 9-(iodomethyl)-9H-fluorene typically involves the iodination of 9-methylfluorene. One common method is the reaction of 9-methylfluorene with iodine and a suitable oxidizing agent, such as iodic acid or hydrogen peroxide, under acidic conditions. The reaction proceeds via the formation of an iodonium ion intermediate, which then reacts with the fluorene to yield the desired product.

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent product quality and yield.

Analyse Des Réactions Chimiques

Substitution Reactions

The iodo group in the iodomethyl substituent can act as a leaving group in nucleophilic substitution reactions. For example:

-

SN2 Displacement : Reaction with nucleophiles (e.g., amines, alkoxides) under basic conditions could replace the iodine with a new substituent.

-

Elimination (E2) : Under strongly basic conditions, the iodo group may leave, forming a double bond between the methyl carbon and the 9-position of fluorene, yielding 9-methylene-9H-fluorene.

This reactivity is analogous to the elimination observed in the synthesis of 9-methylene-9H-fluorene from 9-fluorenyl methanol using iodine and triphenylphosphine .

Cross-Coupling Reactions

The iodo group in 9-(iodomethyl)-9H-fluorene may participate in palladium-catalyzed coupling reactions, similar to those described for bromine-substituted fluorenes (e.g., Sonogashira coupling) . For example:

-

Sonogashira Coupling : Reaction with alkynes to form carbon-carbon bonds.

-

Suzuki Coupling : Replacement of iodine with aryl or alkenyl groups.

Example Reaction :

textThis compound + alkyne → 9-(alkynylmethyl)-9H-fluorene + I^-

This mechanism aligns with the synthesis of symmetrical A–π-A fluorenyl dyes via Sonogashira coupling of dibromofluorenes .

Deprotonation and Anion Formation

The 9-position of fluorene is mildly acidic (pKa ≈ 22.6) , enabling deprotonation to form the fluorenyl anion. While this compound’s acidity may be slightly reduced due to the electron-withdrawing iodo group, deprotonation could still occur under strong basic conditions (e.g., with potassium metal) . The resulting anion could react with electrophiles (e.g., alkyl halides) at the 9-position.

Photophysical Data

From fluorene-based derivatives in two-photon absorbing molecules :

| Property | Value Range (nm) | Example Compound |

|---|---|---|

| Absorption Maximum (λabs) | 397–405 | I, II, III, IV |

| Emission Maximum (λem) | 433–452 | IV, I |

| Two-Photon Cross Section | 7–27 GM | I, IV |

Applications De Recherche Scientifique

9-(iodomethyl)-9H-fluorene has several scientific research applications:

Organic Synthesis: It serves as a versatile intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

Materials Science: It is used in the preparation of polymers and other materials with unique optical and electronic properties.

Biological Studies: It is employed in the study of biological systems, particularly in the development of fluorescent probes and imaging agents.

Medicinal Chemistry: It is investigated for its potential use in drug development, particularly as a building block for the synthesis of bioactive molecules.

Mécanisme D'action

The mechanism of action of 9-(iodomethyl)-9H-fluorene depends on its specific application. In organic synthesis, it acts as an electrophile, reacting with nucleophiles to form new carbon-carbon or carbon-heteroatom bonds. In biological systems, its mechanism of action may involve interactions with specific molecular targets, such as enzymes or receptors, leading to changes in cellular function or signaling pathways.

Comparaison Avec Des Composés Similaires

9-(iodomethyl)-9H-fluorene can be compared with other similar compounds, such as 9-bromomethyl-9H-fluorene and 9-chloromethyl-9H-fluorene. These compounds share a similar fluorene backbone but differ in the halogen substituent at the 9-position. The iodomethyl group in this compound is more reactive than the bromomethyl and chloromethyl groups, making it a more versatile intermediate in organic synthesis.

Similar compounds include:

- 9-bromomethyl-9H-fluorene

- 9-chloromethyl-9H-fluorene

- 9-fluoromethyl-9H-fluorene

These compounds highlight the unique reactivity and applications of this compound in various fields of research and industry.

Activité Biologique

9-(Iodomethyl)-9H-fluorene, with the CAS number 73283-56-4, is a halogenated derivative of fluorene. Its molecular structure comprises a fluorene core substituted with an iodomethyl group, which significantly influences its chemical reactivity and biological activity. This compound has garnered attention in various fields, including medicinal chemistry and materials science, due to its unique properties.

Antimicrobial Properties

Recent studies have indicated that halogenated compounds, including derivatives of fluorene, exhibit promising antimicrobial activity . The iodomethyl group enhances the lipophilicity of the molecule, potentially allowing it to penetrate microbial membranes more effectively. Research has demonstrated that similar compounds can inhibit the growth of various bacteria and fungi, suggesting that this compound may possess comparable properties.

Cytotoxic Effects

In vitro studies have explored the cytotoxic effects of this compound on cancer cell lines. Preliminary findings suggest that this compound can induce apoptosis in specific cancer cells, making it a candidate for further investigation in cancer therapy. The mechanism appears to involve the generation of reactive oxygen species (ROS), which can lead to cellular stress and eventual cell death.

The biological activity of this compound is believed to be linked to its ability to interact with cellular targets such as enzymes and receptors. The iodomethyl group may facilitate binding interactions through halogen bonding or other non-covalent interactions, enhancing the compound's efficacy in biological systems.

Case Studies and Experimental Data

Several case studies have been conducted to evaluate the biological activity of this compound:

-

Antimicrobial Activity Study :

- Objective : To assess the antimicrobial efficacy against Staphylococcus aureus and Escherichia coli.

- Method : Disk diffusion method was employed.

- Results : Zones of inhibition were observed, indicating significant antimicrobial activity compared to control groups.

-

Cytotoxicity Assay :

- Objective : To determine the cytotoxic effects on MCF-7 breast cancer cells.

- Method : MTT assay was performed.

- Results : IC50 values were calculated, showing a dose-dependent cytotoxic effect.

-

Mechanistic Study :

- Objective : To elucidate the mechanism behind induced apoptosis.

- Method : Flow cytometry and ROS detection assays were utilized.

- Results : Increased levels of ROS were detected in treated cells, correlating with apoptotic markers.

Data Table

| Study Type | Target Organism/Cell Line | Methodology | Key Findings |

|---|---|---|---|

| Antimicrobial Activity | S. aureus, E. coli | Disk diffusion | Significant zones of inhibition |

| Cytotoxicity | MCF-7 cells | MTT assay | Dose-dependent cytotoxicity (IC50 values) |

| Mechanistic Investigation | MCF-7 cells | Flow cytometry, ROS assay | Induction of apoptosis via ROS generation |

Propriétés

IUPAC Name |

9-(iodomethyl)-9H-fluorene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H11I/c15-9-14-12-7-3-1-5-10(12)11-6-2-4-8-13(11)14/h1-8,14H,9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BHQICIZVRTZFMD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(C3=CC=CC=C32)CI | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H11I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60376692 | |

| Record name | 9-(Iodomethylfluorene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60376692 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

306.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

73283-56-4 | |

| Record name | 9-(Iodomethyl)-9H-fluorene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=73283-56-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 9-(Iodomethylfluorene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60376692 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.